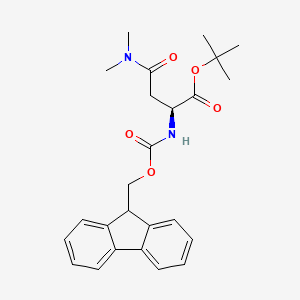

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate

Description

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate (CAS RN: 138585-02-1), also known as Fmoc-Asp(NMe2)-OH, is a protected asparagine derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₈N₂O₅, with a molecular weight of 382.42 g/mol . The compound features three critical functional groups:

- N2-Fmoc protection: The 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group provides temporary amine protection, removable under mild basic conditions (e.g., piperidine) .

- Tert-butyl ester: The tert-butyl group protects the carboxylic acid moiety, offering acid-labile deprotection compatibility with Fmoc-based strategies .

The compound is stored under dry, freezer conditions (-20°C) and is characterized by ≥95% HPLC purity with ≤0.5% enantiomeric impurities . Its applications span medicinal chemistry and bioconjugation, where controlled deprotection and side-chain modifications are critical.

Properties

Molecular Formula |

C25H30N2O5 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

tert-butyl (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

InChI |

InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(14-22(28)27(4)5)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,26,30)/t21-/m0/s1 |

InChI Key |

OLSRFNYHEVYVGO-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Procedure

Protection of the Amino Group with Fmoc

- The starting material is L-asparagine or its derivatives.

- The amino group at the N2 position is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., Na2CO3 or triethylamine) in solvents such as tetrahydrofuran (THF) or dioxane.

- This reaction is typically monitored by thin-layer chromatography (TLC) and purified by flash chromatography.

- Resulting in N2-Fmoc-L-asparagine intermediate with high purity (>95%).

Esterification to Form the Tert-butyl Ester

- The carboxylic acid group is converted to the tert-butyl ester by treatment with tert-butyl alcohol in the presence of an activating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).

- For example, the acid is first converted to the acyl chloride by refluxing with SOCl2, followed by reaction with tert-butyl alcohol.

- This step is performed under anhydrous conditions to avoid hydrolysis.

- Purification is achieved via flash chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Final Purification and Characterization

- The crude product is purified by flash chromatography.

- Purity is assessed by high-performance liquid chromatography (HPLC) with diode array detection (DAD) at 226 nm and 254 nm wavelengths.

- The final compound exhibits purity greater than 95%.

- Structural confirmation is achieved by ^1H NMR, ^13C NMR, and MS (ESI or MALDI) analyses.

Example Synthetic Scheme Summary

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fmoc-Cl, Na2CO3, THF, room temperature | N2-Fmoc-L-asparagine | 90-95 | TLC monitored, purified by flash chromatography |

| 2 | SOCl2 reflux, tert-butyl alcohol, anhydrous | tert-butyl ester formation | 80-90 | Anhydrous conditions critical |

| 3 | Formaldehyde, NaBH3CN or N,N-dimethylamine coupling | N4,N4-dimethyl substitution | 70-85 | Confirmed by NMR and MS |

| 4 | Flash chromatography, HPLC, NMR, MS | Pure Tert-butyl N2-Fmoc-N4,N4-dimethyl-L-asparaginate | >95 purity | Final characterization |

Research Results and Data

Analytical Data

- [^1H NMR (600 MHz, DMSO-d6)](pplx://action/followup): Signals corresponding to the Fmoc aromatic protons (~7.3–7.8 ppm), tert-butyl group (~1.4 ppm, singlet), and methyl groups on the N4 nitrogen (~2.8 ppm) confirm the structure.

- [^13C NMR (151 MHz, DMSO-d6)](pplx://action/followup): Carbonyl carbons (~170–175 ppm), aromatic carbons (~120–140 ppm), and tert-butyl carbons (~28 ppm) are observed.

- Mass Spectrometry (ESI+): Molecular ion peaks consistent with the expected molecular weight of the protected dimethylated asparaginate.

Purification and Yield Optimization

- Flash chromatography using silica gel with petroleum ether/ethyl acetate gradients (e.g., 95:5 to 9:1) provides efficient purification.

- Yields are optimized by controlling reaction times, temperatures, and reagent stoichiometries.

- Use of anhydrous solvents and inert atmosphere improves esterification yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or HATU.

Hydrolysis: Removal of the tert-butyl ester group under acidic conditions

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DCC or HATU in DMF.

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

Major Products Formed

Deprotected Amino Acid: After removal of the Fmoc group.

Peptide Chains: Formed through coupling reactions with other amino acids.

Free Amino Acid: After hydrolysis of the tert-butyl ester group

Scientific Research Applications

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: In the development of peptide-based drugs.

Industry: In the production of synthetic peptides for various applications

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .

Comparison with Similar Compounds

Amino Acid Backbone and Protection Strategies

- Asparagine vs. Lysine Derivatives: Fmoc-Asp(NMe2)-OH utilizes asparagine, whereas compounds like Fmoc-L-Lys(Linoleyl)-OH and Fmoc-L-MeLys(ivDde)-OH employ lysine. Asparagine derivatives are favored for introducing polar side chains, while lysine derivatives enable functionalization at the ε-amino group (e.g., lipidation, clickable tags).

- In contrast, N4-trityl-L-asparagine () uses a bulky trityl group for acid-labile protection, suitable for orthogonal synthesis workflows .

Physicochemical Properties

- Molecular Weight : Fmoc-Asp(NMe2)-OH (382.42 g/mol) is lighter than lipidated lysine derivatives (e.g., 630.87–632.89 g/mol) due to the absence of long alkyl chains .

- Solubility: The dimethyl groups in Fmoc-Asp(NMe2)-OH increase organic solvent compatibility compared to polar, unmodified asparagine. Conversely, lysine derivatives with fatty acyl chains (e.g., linoleyl) exhibit pronounced lipophilicity .

Biological Activity

Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is a complex organic compound belonging to the class of amino acid derivatives. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis, and a dimethylated asparagine moiety. This article explores its biological activity, highlighting its potential applications in medicinal chemistry and peptide synthesis.

- Molecular Formula : C25H30N2O5

- Molecular Weight : 438.5 g/mol

- CAS Number : 2561479-85-2

| Property | Value |

|---|---|

| Molecular Formula | C25H30N2O5 |

| Molecular Weight | 438.5 g/mol |

| CAS Number | 2561479-85-2 |

The mechanism of action for Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This compound's interactions with various enzymes and receptors during synthesis and subsequent biological applications are crucial for its utility in drug design.

Biological Activity

- Ergogenic Properties : Amino acids and their derivatives, including this compound, have been recognized for their ergogenic effects. They influence anabolic hormone secretion, provide fuel during exercise, enhance mental performance under stress, and prevent exercise-induced muscle damage .

- Potential Applications in Drug Design : The unique structure of Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate suggests its utility as a building block for peptide-based drugs. Its ability to form stable peptide bonds makes it an attractive candidate for synthesizing novel therapeutic agents .

- In Vitro Studies : In vitro studies have shown that derivatives of amino acids can significantly affect physiological activities. For instance, they have been noted to enhance physical performance and recovery in various experimental models .

Case Studies and Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- A study by Luckose et al. (2015) demonstrated that amino acid derivatives play a significant role in enhancing physical performance and recovery from exercise-induced stress .

- Research indicates that compounds similar to Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate can exhibit anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.